molecular formula C10H11N3O6 B1587224 ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate CAS No. 54322-32-6

ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate

Cat. No.: B1587224
CAS No.: 54322-32-6
M. Wt: 269.21 g/mol
InChI Key: UVBZLMGBNXCYNA-XFFZJAGNSA-N
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Description

The compound ethyl (2,4-dinitrophenoxy)acetate has a molecular weight of 270.2 and a molecular formula of C10 H10 N2 O7 . It’s worth noting that the specific compound you’re asking about might have similar properties, but without more information, it’s difficult to provide a precise description.

Scientific Research Applications

Ethane/Ethylene Separation and Processing

  • Metal-Organic Frameworks for Gas Separation : A study highlighted a metal-organic framework containing iron-peroxo sites that preferentially adsorbs ethane over ethylene, offering a potential application for gas separation technologies at ambient conditions, potentially relevant for processing related compounds (Li et al., 2018).

Environmental Remediation

  • Biodegradation Enhancement : Research on enhancing the aerobic degradation of 1,2-dibromoethane (a probable human carcinogen) in groundwater demonstrated that ethane gas, among others, can significantly stimulate biodegradation, suggesting potential environmental remediation applications (Hatzinger et al., 2015).

Catalysis and Chemical Production

  • Oxidative Dehydrogenation : A study on the oxidative dehydrogenation of ethane to ethylene over a MoVTeNbO catalytic system presents a kinetic model that could be relevant for the synthesis or processing of related compounds, highlighting catalytic and mechanistic aspects crucial for improving selectivity and efficiency in chemical production (Che-Galicia et al., 2014).

Chemical Synthesis and Functionalization

  • Ionic Liquids in Synthesis : Research on ionic liquids, such as the synthesis of trisubstituted imidazoles under ultrasonic irradiation, could offer insights into novel synthesis pathways or solvent systems for processing or modifying ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate or related compounds (Zang et al., 2010).

Industrial Applications

  • Purification Techniques : A study demonstrated efficient purification of ethene by trapping ethane in a metal-organic framework, showcasing a novel approach that could be applied to separate or purify related chemical compounds (Liao et al., 2015).

Safety and Hazards

The safety data sheet for ethyl (2,4-dinitrophenoxy)acetate indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate can be achieved through a reaction between ethyl N-(2,4-dinitrophenyl)carbamate and ethylamine.", "Starting Materials": [ "Ethyl N-(2,4-dinitrophenyl)carbamate", "Ethylamine" ], "Reaction": [ "Step 1: Ethyl N-(2,4-dinitrophenyl)carbamate is dissolved in a solvent such as dichloromethane.", "Step 2: Ethylamine is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then filtered and the solvent is evaporated under reduced pressure.", "Step 4: The resulting solid is purified by recrystallization from a suitable solvent to obtain ethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate as a yellow solid." ] }

54322-32-6

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

ethyl (1Z)-N-(2,4-dinitrophenoxy)ethanimidate

InChI

InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7-

InChI Key

UVBZLMGBNXCYNA-XFFZJAGNSA-N

Isomeric SMILES

CCO/C(=N\OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

SMILES

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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